{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol
CAS No.:
Cat. No.: VC17734034
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O3 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | (8-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C8H7N3O3/c12-5-6-4-9-8-7(11(13)14)2-1-3-10(6)8/h1-4,12H,5H2 |
| Standard InChI Key | NRJHKKMBENSWJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of an imidazo[1,2-a]pyridine skeleton, a bicyclic system fusing an imidazole ring with a pyridine ring. Key substituents include:
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Nitro group (-NO): Positioned at the 8th carbon of the pyridine ring.
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Methanol group (-CHOH): Attached to the 3rd carbon of the imidazole ring .
This configuration is critical for its reactivity and interaction with biological targets. The IUPAC name, (8-nitroimidazo[1,2-a]pyridin-3-yl)methanol, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.16 g/mol | |
| IUPAC Name | (8-nitroimidazo[1,2-a]pyridin-3-yl)methanol | |
| SMILES Notation | C1=CN2C(=CN=C2C(=C1)N+[O-])CO | |
| InChIKey | NRJHKKMBENSWJW-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structural integrity. For example:
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-NMR: Signals for aromatic protons (H-5, H-6, H-7, H-8) appear between 7.0–8.0 ppm, while the methanol group’s hydroxyl proton resonates near 5.0 ppm .
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-NMR: The nitro-bearing carbon (C-8) is deshielded, appearing at ~119 ppm, whereas the methanol-attached carbon (C-3) resonates near 61 ppm .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to construct the imidazo[1,2-a]pyridine core, followed by nitration and methanol functionalization :
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Core Formation: Condensation of 2-aminopyridine with α-bromoketones under acidic conditions yields the imidazo[1,2-a]pyridine scaffold.
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Nitration: Electrophilic aromatic substitution using nitric acid introduces the nitro group at position 8.
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Methanol Substitution: Hydroxymethylation via formaldehyde in acetic acid, followed by reduction, installs the methanol moiety .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | 2-Aminopyridine, α-Bromoketone, HSO, 80°C | 70–85 | |
| Nitration | HNO, HSO, 0–5°C | 60–75 | |
| Hydroxymethylation | Formaldehyde, NaOAc, AcOH, reflux | 80–90 |
Purification and Analysis
Chromatographic techniques (e.g., column chromatography) and recrystallization (acetone/water) achieve >95% purity. MS (ESI+) confirms the molecular ion peak at m/z 194.07 [M+H].
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres but susceptible to photodegradation due to the nitro group. Storage at −20°C in amber vials is recommended.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point >250°C, consistent with its rigid aromatic structure.
| Parameter | Value | Method |
|---|---|---|
| LogP (Lipophilicity) | 1.2 ± 0.3 | ChemAxon |
| Topological Polar SA | 85.6 Å | SwissADME |
| CYP2D6 Inhibition | Low | ADMET Lab |
Research Gaps and Future Directions
Mechanistic Studies
Elucidating the compound’s mode of action requires:
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In vitro assays: Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa).
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Enzymatic studies: Evaluation of aromatase or kinase inhibition .
Derivative Optimization
Structural modifications could enhance bioavailability:
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Prodrug strategies: Esterification of the methanol group to improve membrane permeability.
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Nitro reduction: Investigating nitroreductase-activated prodrugs for targeted therapy.
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